

Alexa Fluor 405: A Technical Guide to Labeling Proteins and Nucleic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alexa Fluor 405

Cat. No.: B1265176

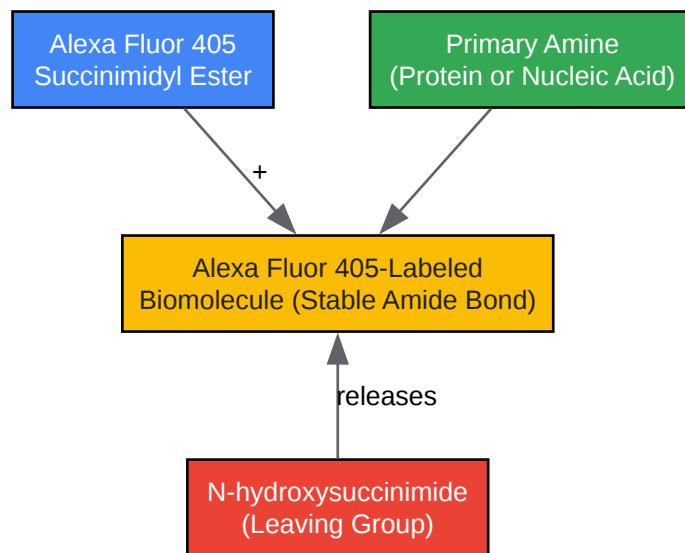
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **Alexa Fluor 405**, a versatile blue-fluorescent dye, and its application in the covalent labeling of proteins and nucleic acids. This document details the dye's spectral properties, provides structured protocols for key labeling experiments, and illustrates relevant workflows and chemical reactions.

Core Properties of Alexa Fluor 405

Alexa Fluor 405 is a member of the Alexa Fluor family of dyes, known for their brightness, photostability, and pH insensitivity.^{[1][2]} It is a blue-fluorescent dye with an excitation maximum ideally suited for the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.^[3] ^[4]^[5] Its distinct spectral properties make it a valuable tool in multicolor fluorescence microscopy, flow cytometry, and super-resolution microscopy techniques such as STORM (Stochastic Optical Reconstruction Microscopy).^{[3][4][6]}


The quantitative spectral and physical properties of **Alexa Fluor 405** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	401-402 nm	[4][6][7][8][9]
Emission Maximum (λ_{em})	421-422 nm	[4][6][7][8][9]
Molar Extinction Coefficient (ϵ)	34,000 - 35,000 $\text{cm}^{-1}\text{M}^{-1}$	[9]
Quantum Yield (Φ)	0.54	
Molecular Weight	~1028.3 g/mol (for NHS ester)	

Labeling Chemistry: Amine-Reactive Succinimidyl Ester

The most common form of **Alexa Fluor 405** used for labeling biomolecules is the N-hydroxysuccinimidyl (NHS) ester.[10] This amine-reactive derivative readily couples with primary amines ($-\text{NH}_2$) found on proteins (at the N-terminus and on the side chain of lysine residues) and on amine-modified nucleic acids.[10] The reaction, which occurs efficiently at an alkaline pH (typically 8.3-9.0), forms a stable, covalent amide bond.[3][11]

Alexa Fluor 405 NHS Ester Reaction with Primary Amine

[Click to download full resolution via product page](#)

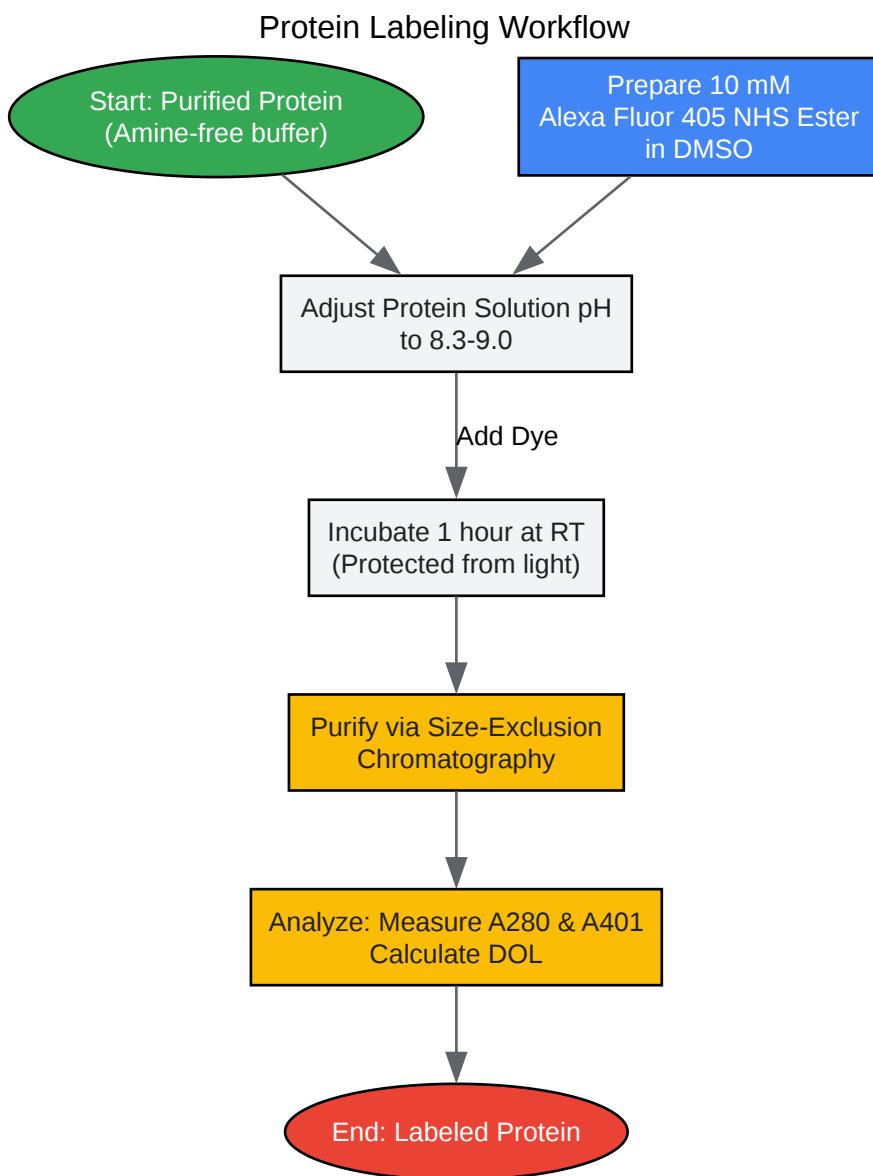
Figure 1. Covalent labeling of a biomolecule with **Alexa Fluor 405** NHS ester.

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and nucleic acids with **Alexa Fluor 405** NHS ester.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with **Alexa Fluor 405** NHS ester. Optimization may be required for specific proteins.


Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS)
- **Alexa Fluor 405** NHS ester
- Anhydrous dimethylsulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
- Purification column (e.g., size-exclusion chromatography column like a Zeba™ Spin Desalting Column)[12]
- Spectrophotometer

Procedure:

- Protein Preparation:
 - Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against PBS. [11][13]
- Dye Preparation:

- Allow the vial of **Alexa Fluor 405** NHS ester to warm to room temperature before opening.
- Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[10]
- Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3-9.0 by adding the reaction buffer.
 - Add the **Alexa Fluor 405** NHS ester stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). This ratio may need to be optimized for your specific protein.[10]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[14][15]
- Purification:
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column according to the manufacturer's instructions.[12]
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 401 nm (A_{401}).
 - Calculate the protein concentration and the DOL using the following equations:
 - $Corrected\ A_{280} = A_{280} - (A_{401} \times CF_{280})$ (where CF_{280} is the correction factor for the dye's absorbance at 280 nm, typically around 0.70 for **Alexa Fluor 405**)
 - Protein Concentration (M) = $Corrected\ A_{280} / \epsilon_{protein}$
 - Dye Concentration (M) = A_{401} / ϵ_{dye}
 - DOL = Dye Concentration / Protein Concentration

[Click to download full resolution via product page](#)

Figure 2. Workflow for labeling proteins with **Alexa Fluor 405** NHS ester.

Nucleic Acid Labeling Protocols

There are two primary methods for labeling nucleic acids with **Alexa Fluor 405**: direct chemical labeling of amine-modified oligonucleotides and enzymatic incorporation of labeled nucleotides.

1. Direct Chemical Labeling of Amine-Modified Oligonucleotides

This method is suitable for synthetic oligonucleotides that have been synthesized with a primary amine modification.

Materials:

- 5'- or 3'-amine-modified oligonucleotide
- **Alexa Fluor 405** NHS ester
- Anhydrous DMSO
- Labeling buffer (e.g., 0.1 M sodium carbonate, pH 9.0)
- Purification supplies (e.g., HPLC or gel electrophoresis reagents)[9]

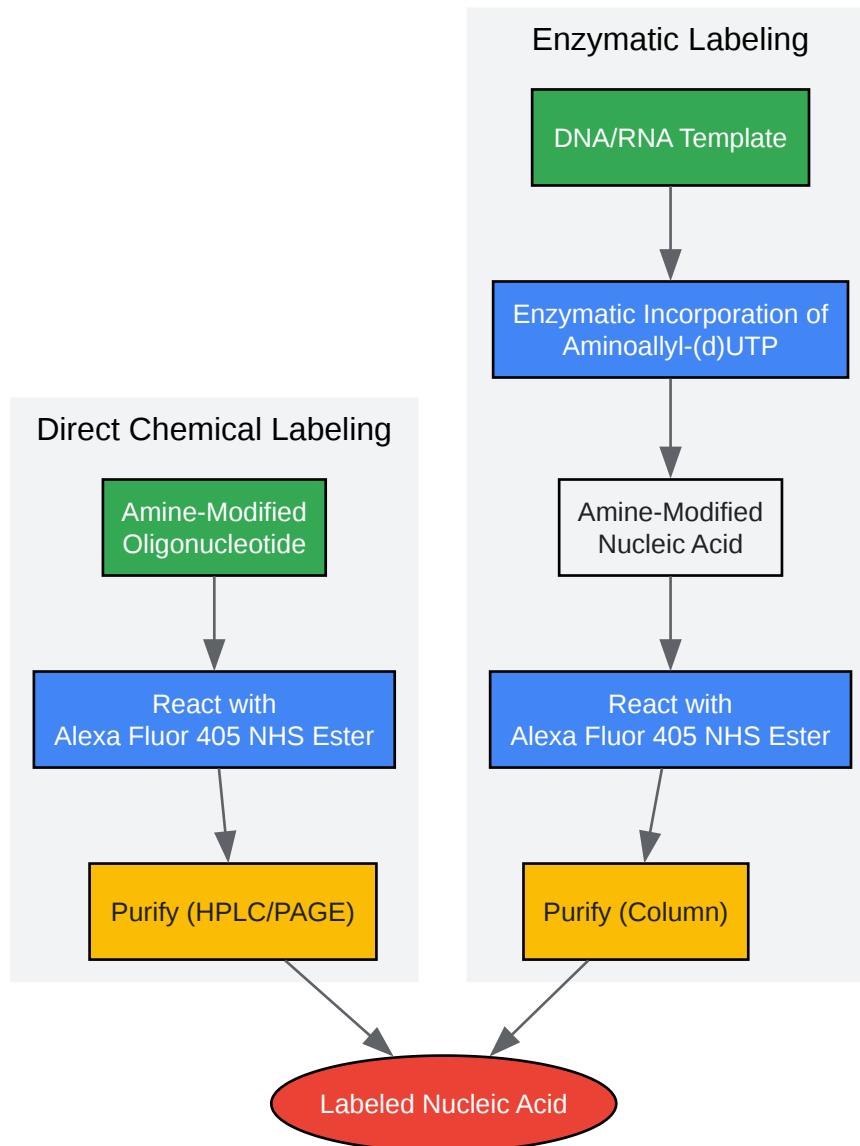
Procedure:

- Oligonucleotide Preparation:
 - Resuspend the amine-modified oligonucleotide in the labeling buffer.
- Dye Preparation:
 - Prepare a fresh stock solution of **Alexa Fluor 405** NHS ester in anhydrous DMSO.
- Labeling Reaction:
 - Add the dye stock solution to the oligonucleotide solution. The optimal dye-to-oligo ratio may need to be determined empirically.
 - Incubate the reaction for 2-4 hours at room temperature, protected from light.
- Purification:
 - Purify the labeled oligonucleotide from unreacted dye and unlabeled oligo using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[5][9] Dual HPLC purification is often recommended for high purity.[4]

2. Enzymatic Labeling of DNA/RNA

This method involves the enzymatic incorporation of an aminoallyl-modified nucleotide into the nucleic acid, followed by chemical labeling with **Alexa Fluor 405** NHS ester. This is often achieved using kits such as the ARES™ Alexa Fluor® DNA Labeling Kits.[\[5\]](#)

Materials:


- DNA or RNA template
- DNA or RNA polymerase
- Aminoallyl-dUTP (for DNA) or aminoallyl-UTP (for RNA)
- Unlabeled dNTPs or NTPs
- **Alexa Fluor 405** NHS ester
- Coupling buffer (e.g., sodium bicarbonate, pH 9.0)
- Purification columns

Procedure:

- Enzymatic Incorporation:
 - Set up an in vitro transcription (for RNA) or PCR/reverse transcription (for DNA) reaction.
 - Include aminoallyl-(d)UTP in the nucleotide mix.
 - Incubate the reaction according to the polymerase manufacturer's instructions.
 - Purify the amine-modified nucleic acid.
- Chemical Labeling:
 - Resuspend the purified amine-modified nucleic acid in the coupling buffer.

- Add the **Alexa Fluor 405** NHS ester and incubate for 1-2 hours at room temperature, protected from light.
- Purification:
 - Purify the labeled nucleic acid using a suitable purification column to remove unreacted dye.

Nucleic Acid Labeling Pathways

[Click to download full resolution via product page](#)**Figure 3.** Comparison of direct chemical and enzymatic labeling of nucleic acids.

Conclusion

Alexa Fluor 405 is a robust and versatile fluorescent dye for labeling proteins and nucleic acids. Its favorable spectral properties and the straightforward chemistry of its amine-reactive NHS ester form make it a valuable tool for a wide range of applications in molecular and cellular biology. By following the detailed protocols and understanding the underlying chemistry presented in this guide, researchers can effectively utilize **Alexa Fluor 405** to generate high-quality fluorescent probes for their specific experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HighYield T7 AZDye405 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 2. Alexa Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 3. fluidic.com [fluidic.com]
- 4. Alexa 405 Oligo Labeling [biosyn.com]
- 5. Nucleic Acid Labeling Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Alexa Fluor 405 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ieg4.rccc.ou.edu [ieg4.rccc.ou.edu]
- 8. Quantum Yield [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. broadpharm.com [broadpharm.com]

- 12. Efficient RNA Labeling with AZDyes (structural analogs of Alexa Fluor® dyes) - News Blog - Jena Bioscience [jenabioscience.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. NHS-ester-protein-labeling [protocols.io]
- 15. DyLight 405 Oligonucleotide Labeling, Alternative Dye to Alexa 405, Cascade Blue and AMCA [biosyn.com]
- To cite this document: BenchChem. [Alexa Fluor 405: A Technical Guide to Labeling Proteins and Nucleic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265176#alex-fluor-405-for-labeling-proteins-and-nucleic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com